
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- is an organic compound characterized by the presence of two 4-fluorophenyl groups and two methyl groups attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the additional fluorophenyl and methyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl groups may enhance binding affinity and specificity, while the ketone and methyl groups contribute to the compound’s overall reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentanone, 2,4-bis(4-chlorophenyl)-2,4-dimethyl-: Similar structure but with chlorine atoms instead of fluorine.
3-Pentanone, 2,4-bis(4-bromophenyl)-2,4-dimethyl-: Similar structure but with bromine atoms instead of fluorine.
3-Pentanone, 2,4-bis(4-methylphenyl)-2,4-dimethyl-: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- imparts unique properties such as increased electronegativity, enhanced metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
824984-65-8 |
|---|---|
Molekularformel |
C19H20F2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2,4-bis(4-fluorophenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C19H20F2O/c1-18(2,13-5-9-15(20)10-6-13)17(22)19(3,4)14-7-11-16(21)12-8-14/h5-12H,1-4H3 |
InChI-Schlüssel |
SNMLBBYYPMVNLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)C(C)(C)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


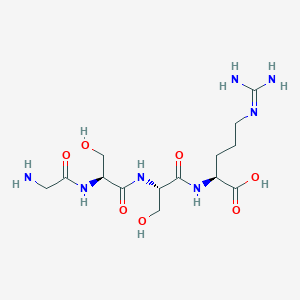
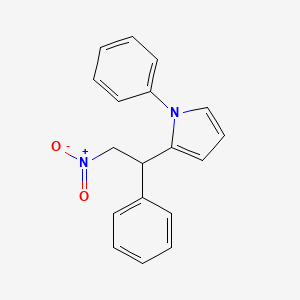
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
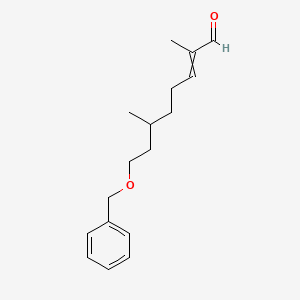
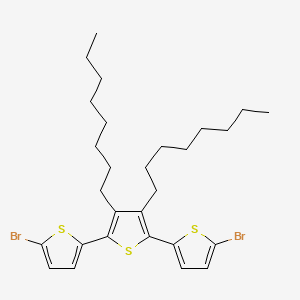
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
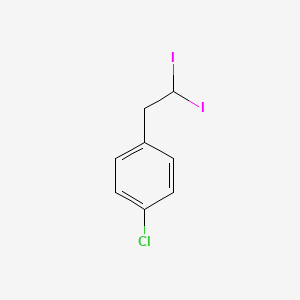
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
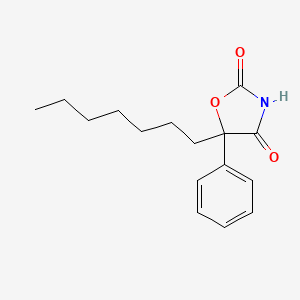
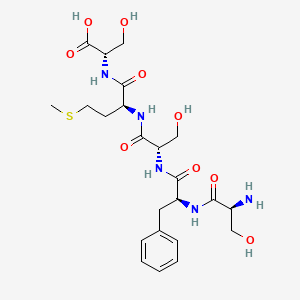
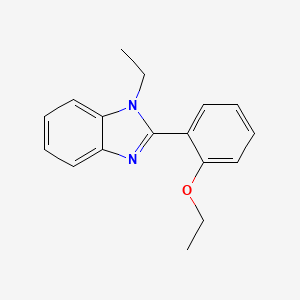
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
